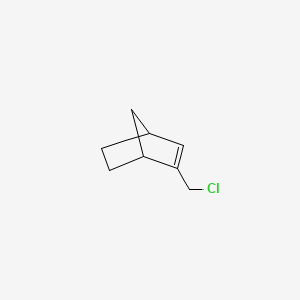
2-Chloromethyl-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-2-norbornene is a bicyclic organic compound with the molecular formula C8H11Cl. It is a derivative of norbornene, featuring a chloromethyl group attached to the second carbon of the norbornene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-norbornene typically involves the chloromethylation of norbornene. One common method is the reaction of norbornene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the norbornene to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-2-norbornene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and inert atmosphere (e.g., nitrogen).
Major Products:
Substitution: Amino, alkoxy, or thio derivatives of norbornene.
Oxidation: Norbornene alcohols or carboxylic acids.
Reduction: Methyl-substituted norbornene.
Scientific Research Applications
2-Chloromethyl-2-norbornene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its ability to undergo polymerization and form stable polymers with desirable properties.
Mechanism of Action
The mechanism by which 2-Chloromethyl-2-norbornene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, the compound can modify biomolecules through covalent attachment, potentially altering their function or activity. The exact molecular targets and pathways involved vary based on the specific context and application.
Comparison with Similar Compounds
Norbornene: The parent compound, lacking the chloromethyl group, is less reactive in substitution reactions but can undergo similar polymerization and addition reactions.
2-Bromomethyl-2-norbornene: Similar to 2-Chloromethyl-2-norbornene but with a bromomethyl group, it exhibits different reactivity and selectivity in chemical reactions.
2-Methyl-2-norbornene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution but still useful in polymerization and addition reactions.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions compared to its parent compound, norbornene. This makes it a versatile intermediate for synthesizing a wide range of derivatives and polymers with specific properties.
Properties
CAS No. |
74039-13-7 |
|---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
2-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h4,6-7H,1-3,5H2 |
InChI Key |
RDTFZLYUPAZUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


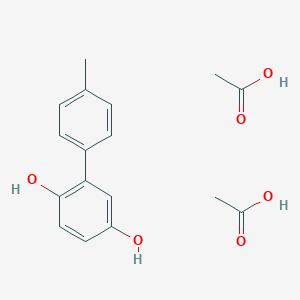


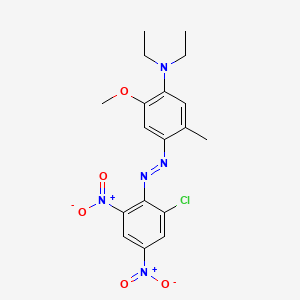
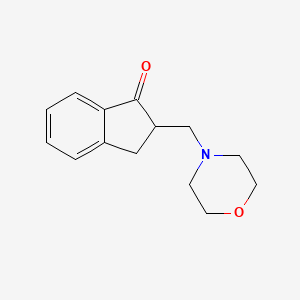
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
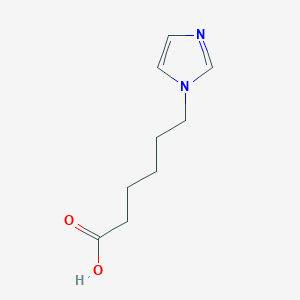
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
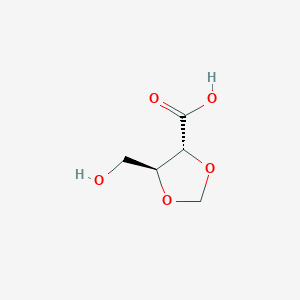
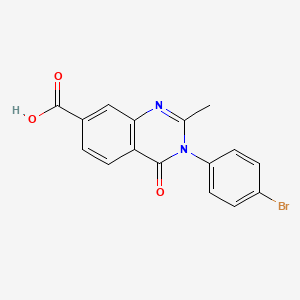
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
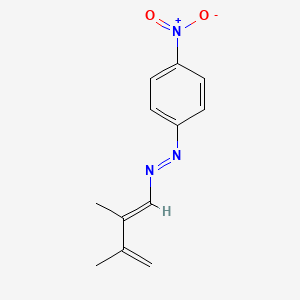
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
